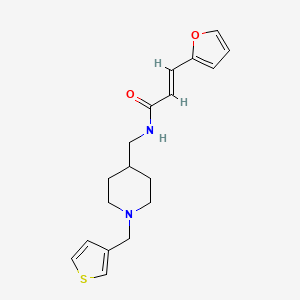
(E)-3-(furan-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(furan-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide is an organic compound that features a furan ring, a thiophene ring, and a piperidine ring within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Attachment of the Thiophene Group: The thiophene ring can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with a piperidine intermediate.
Formation of the Acrylamide Moiety: The acrylamide group is typically formed through the reaction of an acrylate ester with an amine, followed by dehydration to form the amide bond.
Coupling with the Furan Ring: The final step involves coupling the furan ring to the acrylamide intermediate, often through a Heck reaction or similar palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions
(E)-3-(furan-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under appropriate conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Amines derived from the acrylamide group.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, (E)-3-(furan-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of multiple heterocyclic rings suggests it could interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of conjugated systems within its structure.
作用机制
The mechanism of action of (E)-3-(furan-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The furan and thiophene rings could facilitate binding to hydrophobic pockets, while the acrylamide group might form covalent bonds with nucleophilic residues in proteins.
相似化合物的比较
Similar Compounds
(E)-3-(furan-2-yl)-N-((1-(pyridin-3-ylmethyl)piperidin-4-yl)methyl)acrylamide: Similar structure but with a pyridine ring instead of a thiophene ring.
(E)-3-(furan-2-yl)-N-((1-(benzyl)piperidin-4-yl)methyl)acrylamide: Contains a benzyl group instead of a thiophene ring.
Uniqueness
The uniqueness of (E)-3-(furan-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide lies in its combination of furan, thiophene, and piperidine rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c21-18(4-3-17-2-1-10-22-17)19-12-15-5-8-20(9-6-15)13-16-7-11-23-14-16/h1-4,7,10-11,14-15H,5-6,8-9,12-13H2,(H,19,21)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDLKIJLQBGRNX-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CO2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CO2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
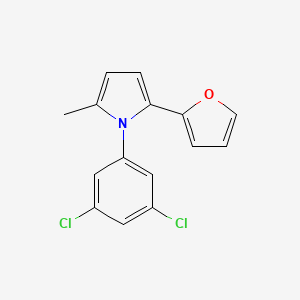
![N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine;propan-2-ol;dihydrochloride](/img/new.no-structure.jpg)
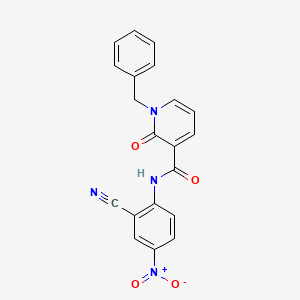
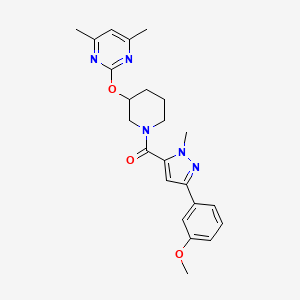
![N-methyl-2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2758631.png)
![2-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2758632.png)
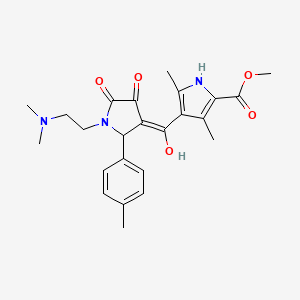
![6-ethyl 3-methyl 2-(4-phenoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2758637.png)
![4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2758638.png)
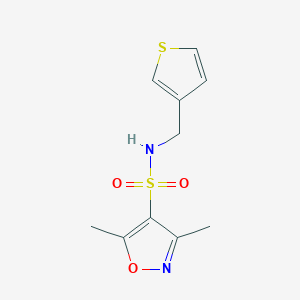
![N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2758641.png)
![4-methoxy-9,10-dimethyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2758642.png)
![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2758645.png)
![[9-(4-methoxyphenyl)-6-oxo-6,9-dihydro-1H-purin-1-yl]acetic acid](/img/structure/B2758646.png)
